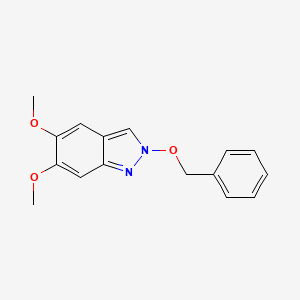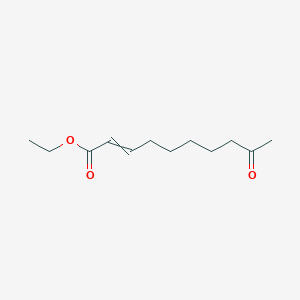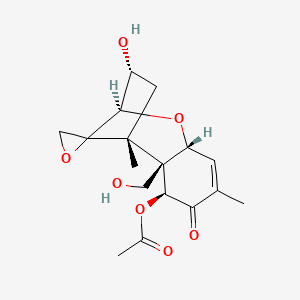
Iridium--lanthanum (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–lanthanum (1/4) is a compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. Iridium is a transition metal known for its high density and corrosion resistance, while lanthanum is a rare earth metal known for its high electropositivity and reactivity. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (1/4) typically involves a hydrothermal synthesis process. One common method includes the following steps :
Preparation of Lanthanum Hydroxide: Lanthanum nitrate is mixed with sodium hydroxide and heated in a Teflon-lined pressure vessel at 130°C for 720 minutes. The resulting precipitate is filtered and dried.
Formation of Iridium-Lanthanum Compound: The prepared lanthanum hydroxide is mixed with iridium (IV) chloride in a sodium hydroxide solution. The mixture is ultrasonicated and then heated in a Teflon-lined pressure vessel at 150°C for 720 minutes. The resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production methods for iridium–lanthanum (1/4) may involve similar hydrothermal synthesis processes but on a larger scale. The use of automated systems and controlled environments ensures consistency and efficiency in the production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium–lanthanum (1/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at elevated temperatures (150-200°C) in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents are used under controlled conditions.
Substitution: Halogens such as chlorine or fluorine are used at elevated temperatures.
Major Products Formed
Oxides: Lanthanum oxide and iridium oxide.
Halides: Lanthanum chloride and iridium chloride.
Wissenschaftliche Forschungsanwendungen
Iridium–lanthanum (1/4) has a wide range of scientific research applications, including:
Catalysis: Used as a catalyst in various chemical reactions, including hydroformylation and water splitting.
Superconductivity: Exhibits superconducting properties, making it valuable in the study of superconducting materials.
Optical Applications: Lanthanum-based compounds are used in optical lenses and other optical devices.
Medical Applications: Lanthanum compounds are used in medical treatments, such as phosphate binders for patients with kidney disease.
Wirkmechanismus
The mechanism of action of iridium–lanthanum (1/4) varies depending on its application. For example:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Superconductivity: The superconducting properties are derived from the interaction of iridium d-bands with the lanthanum lattice, resulting in unique electronic properties.
Medical Applications: Lanthanum ions bind to dietary phosphate, forming insoluble complexes that reduce phosphate absorption in the gastrointestinal tract.
Vergleich Mit ähnlichen Verbindungen
Iridium–lanthanum (1/4) can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Used in optical applications and as a catalyst.
Iridium Oxide (IrO₂): Known for its catalytic properties and used in electrochemical applications.
Lanthanum Chloride (LaCl₃): Used in various chemical reactions and as a precursor for other lanthanum compounds.
The uniqueness of iridium–lanthanum (1/4) lies in its combination of properties from both iridium and lanthanum, resulting in a compound with enhanced catalytic and superconducting properties.
Eigenschaften
CAS-Nummer |
54652-82-3 |
|---|---|
Molekularformel |
IrLa4 |
Molekulargewicht |
747.84 g/mol |
IUPAC-Name |
iridium;lanthanum |
InChI |
InChI=1S/Ir.4La |
InChI-Schlüssel |
IZIAUTIYUUOABW-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[La].[La].[La].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
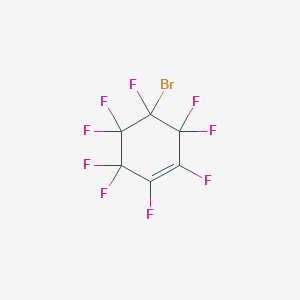
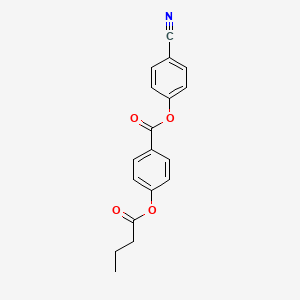
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
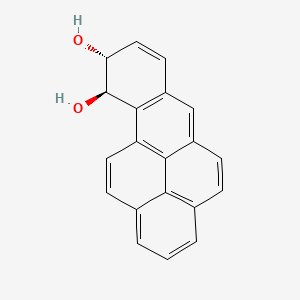
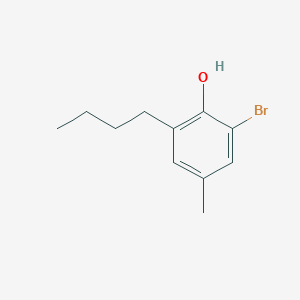
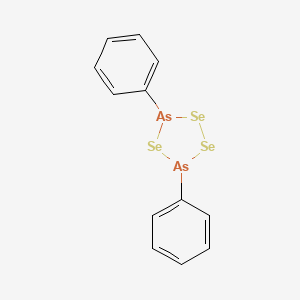
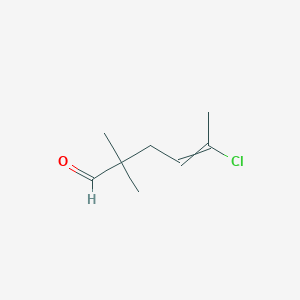
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
